3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
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Overview
Description
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they often exhibit interesting biological activities.
Preparation Methods
The synthesis of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has shown potential as a chemosensor for detecting specific ions, such as cyanide ions.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can form hydrogen bonds and π-π stacking interactions with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can be compared with other hydrazone derivatives, such as:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3-hydroxy-2-naphthohydrazide:
These comparisons highlight the uniqueness of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-6-2-1-5-14(15)11-18(20)22(27)24-23-13-16-9-10-21(30-16)17-7-3-4-8-19(17)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
InChI Key |
RFJKXZCUYXCKAF-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
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